molecular formula C15H20N2O4S B2617275 Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate CAS No. 2034238-09-8

Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate

Cat. No.: B2617275
CAS No.: 2034238-09-8
M. Wt: 324.4
InChI Key: PDCBQBQBKUKHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate is an organic compound with the molecular formula C15H20N2O4S and a molecular weight of 324.4. This compound is a derivative of nicotinamide and contains an ester functional group, which is commonly found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate typically involves multiple steps, including the formation of the nicotinamide derivative and subsequent esterification. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and esters, such as:

  • Methyl nicotinate
  • Ethyl nicotinate
  • Nicotinamide riboside

Uniqueness

Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate is unique due to its specific structural features, including the tetrahydrothiophen-3-yl group and the ester linkage. These features may confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

methyl 4-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-20-14(18)3-2-7-16-15(19)11-4-5-13(17-9-11)21-12-6-8-22-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBQBQBKUKHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.